![molecular formula C15H24O7S B126683 ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate CAS No. 204254-90-0](/img/structure/B126683.png)
ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Overview
Description
Ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C15H24O7S . It has an average mass of 348.412 Da and a monoisotopic mass of 348.124268 Da . This compound has three defined stereocentres .
Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of this molecule . It contains a total of 47 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, 7 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 474.2±45.0 °C at 760 mmHg, and a flash point of 240.6±28.7 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . The compound has a polar surface area of 97 Å2, a molar refractivity of 82.9±0.4 cm3, and a molar volume of 274.9±5.0 cm3 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of Oseltamivir , an antiviral medication used widely to combat influenza. Its role in the synthesis pathway is critical due to its sulfonyloxy functional group, which is essential for the subsequent chemical transformations leading to the active drug molecule.
Crystallography Studies
The crystal structure analysis of this compound provides valuable insights into its molecular geometry and electronic properties . Such studies are fundamental for understanding the reactivity and interaction of the compound with other molecules, which is crucial for designing drugs with better efficacy and reduced side effects.
Density Functional Theory (DFT) Research
DFT studies on this compound help predict its behavior in various industrial applications . By calculating the optimal structure and frontier orbital energies, researchers can explore potential reaction pathways and improve the efficiency of synthesis processes.
Mechanism of Action
Target of Action
Ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B . The primary target of Oseltamivir is the viral neuraminidase enzyme .
Mode of Action
The compound interacts with its target, the neuraminidase enzyme, by mimicking its natural substrate, sialic acid . This results in the inhibition of the enzyme, preventing the release of progeny viruses from the host cell .
Biochemical Pathways
The inhibition of neuraminidase disrupts the life cycle of the influenza virus. It prevents the release of new viral particles from the host cell, thereby limiting the spread of infection .
Pharmacokinetics
Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases .
Result of Action
The result of the compound’s action is the inhibition of viral replication. By preventing the release of new viral particles, the compound limits the spread of the virus, reducing the severity and duration of influenza symptoms .
properties
IUPAC Name |
ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h8,11-13H,5-7,9H2,1-4H3/t11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOABVIOKTVCQ-JHJVBQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110181 | |
Record name | Ethyl (3aR,7R,7aR)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |
CAS RN |
204254-90-0 | |
Record name | Ethyl (3aR,7R,7aR)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204254-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3aR,7R,7aR)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-, ethyl ester, (3aR,7R,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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